Imidazo[1,2-a]pyridine-3-sulfonic acid
Overview
Description
Imidazo[1,2-a]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a sulfonic acid group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-sulfonic acid and its analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the pathogens causing tuberculosis.
Mode of Action
It is known that the compound interacts with its targets, leading to significant activity against mdr-tb and xdr-tb
Biochemical Pathways
Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of tb-causing pathogens .
Pharmacokinetics
One of the analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of TB-causing pathogens, leading to significant activity against MDR-TB and XDR-TB . This implies that the compound has a potent anti-TB effect.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound has been used in the development of covalent inhibitors, indicating its potential to interact with enzymes and proteins in a covalent manner .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of imidazo[1,2-a]pyridine have shown potent anticancer activity, indicating their ability to influence cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which can be facilitated by various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonic acid typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by acids or bases under mild conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonic acid alcohols.
Substitution: Formation of sulfonamides and sulfonate esters.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the sulfonic acid group but shares the core structure.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: Imidazo[1,2-a]pyridine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a functional material in various applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560105 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-51-8 | |
Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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